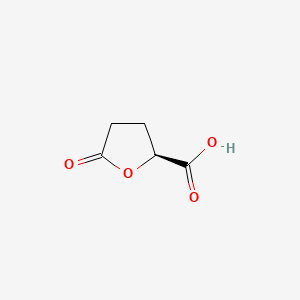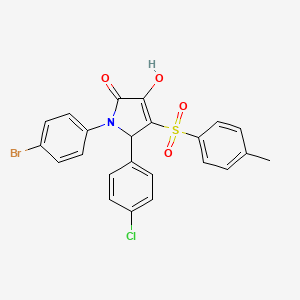
Ethyl 2-methylpropanimidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alternative Fuels and Emission Control : Ethyl 2-methylpropanimidoate has been explored in the context of improving diesel engine performance and reducing emissions. A study demonstrated that fumigating diesel engines with methyl ethyl ketone, which is chemically related to this compound, can significantly reduce emissions like nitrogen oxides and smoke density (Raj, Arul, & Senthilvelan, 2008).
Organic Chemistry and Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound similar to this compound, has been used in organic chemistry for the synthesis of highly functionalized tetrahydropyridines. This synthesis is important for creating compounds with potential applications in various industries (Zhu, Lan, & Kwon, 2003).
Environmental Friendly Extraction Solvents : Ethyl lactate (ethyl 2-hydroxypropanoate), which shares a similar molecular structure with this compound, has been identified as an environmentally friendly solvent. It's used for extracting bioactive compounds from plants, offering a potential for sustainable and efficient extraction methods in pharmaceutical and nutraceutical industries (Lores et al., 2015).
Pest Management and Fumigation : Ethyl formate, chemically related to this compound, is evaluated as a fumigant for stored grain. It's considered an alternative to traditional fumigants like methyl bromide, with enhanced efficacy when combined with carbon dioxide (Haritos, Damcevski, & Dojchinov, 2006).
Pharmaceutical Applications : In the pharmaceutical field, this compound's structural analogs, such as ethyl cellulose and methyl cellulose, are utilized as drug carriers in controlled delivery systems. These polymers are biocompatible and help in enhancing the solubility and controlled release of drugs (Duarte et al., 2006).
Toxicological Studies : Research on the toxicological aspects of ethyl and methyl alcohols, which are structurally related to this compound, provides insights into their potential health impacts. These studies are crucial for understanding the safety profiles of these compounds in various applications (Soffritti et al., 2002).
Supercritical Antisolvent Precipitation : The use of supercritical antisolvent techniques with ethyl cellulose and methyl cellulose, similar in structure to this compound, demonstrates innovative methods for preparing drug delivery systems. This technique allows for precise control over particle size and distribution, essential for pharmaceutical applications (Duarte et al., 2006).
Wirkmechanismus
Target of Action
It’s structurally similar compound, ethyl pyruvate, is known to inhibit the systemic release of cytokines, such as tnf-alpha and hmgb1 . These cytokines promote the body’s inflammatory response and their over-expression has been linked to diseases that occur in critical care settings .
Mode of Action
This could result in a reduction of the body’s inflammatory response .
Biochemical Pathways
For instance, Ethyl pyruvate is known to inhibit the systemic release of cytokines, which could potentially affect various inflammatory pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that ethyl 2-methylpropanimidoate might have anti-inflammatory effects by inhibiting the systemic release of certain cytokines .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that esters, the class of compounds to which Ethyl 2-methylpropanimidoate belongs, are produced by the reaction of acids with alcohols . This suggests that this compound might interact with enzymes involved in ester formation and breakdown, such as esterases or lipases.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Based on its structure, it could potentially act as a substrate for enzymes involved in ester metabolism. For instance, it might be hydrolyzed by esterases into its constituent alcohol and carboxylic acid .
Temporal Effects in Laboratory Settings
It is known that esters can undergo hydrolysis over time, especially in the presence of water and heat . This could potentially affect the stability and long-term effects of this compound in in vitro or in vivo studies.
Metabolic Pathways
As an ester, it could potentially be involved in ester metabolism pathways, which involve the enzymatic hydrolysis of esters into alcohols and carboxylic acids .
Transport and Distribution
Given its small size and hydrophobic nature, it might be able to passively diffuse across cell membranes .
Eigenschaften
IUPAC Name |
ethyl 2-methylpropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQXWVPGASIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)


![8-(Dimethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2559615.png)

![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2559620.png)

![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2559628.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
